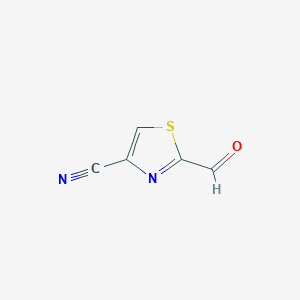

2-formyl-1,3-thiazole-4-carbonitrile

Description

Properties

IUPAC Name |

2-formyl-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2OS/c6-1-4-3-9-5(2-8)7-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSRQCHHXRLPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466686-77-1 | |

| Record name | 2-formyl-1,3-thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Formyl-1,3-thiazole-4-carbonitrile

The following technical guide details the synthesis of 2-formyl-1,3-thiazole-4-carbonitrile , a bifunctional heterocyclic scaffold critical in the development of cysteine protease inhibitors and kinase antagonists.

This guide prioritizes synthetic robustness , utilizing a modular construction approach that avoids the chemoselectivity pitfalls often encountered with polyfunctionalized thiazoles.

Executive Summary & Strategic Analysis

The target molecule, 2-formyl-1,3-thiazole-4-carbonitrile , presents a unique synthetic challenge due to the incompatibility of its two electrophilic functional groups: the aldehyde (C2) and the nitrile (C4) .

-

Chemoselectivity Risk: Direct lithiation strategies on 2,4-disubstituted thiazoles often lead to nucleophilic attack on the nitrile or non-selective halogen exchange.

-

Stability: The C2-formyl group in thiazoles is prone to oxidation (to carboxylic acid) or decarbonylation under harsh conditions.

Therefore, this guide recommends a Linear Oxidation Strategy . The thiazole core is constructed with the nitrile in place (or its precursor), and the C2-formyl group is revealed in the final step via the controlled oxidation of a C2-methyl group. This ensures the sensitive aldehyde is not exposed to the harsh dehydration conditions required to form the nitrile.

Retrosynthetic Analysis

The logical disconnection relies on the Hantzsch Thiazole Synthesis to build the ring, followed by functional group interconversions (FGI).

Detailed Synthetic Protocol

Stage 1: Construction of the Thiazole Core

Objective: Synthesis of Ethyl 2-methyl-1,3-thiazole-4-carboxylate. The Hantzsch synthesis is the most reliable method for generating 2,4-substituted thiazoles.

-

Reagents: Ethyl bromopyruvate (1.0 equiv), Thioacetamide (1.1 equiv), Ethanol (anhydrous).

-

Mechanism: Nucleophilic attack of the thioamide sulfur on the

-haloketone, followed by cyclodehydration.

Protocol:

-

Dissolve thioacetamide (1.1 equiv) in anhydrous ethanol (5 mL/mmol) in a round-bottom flask.

-

Add ethyl bromopyruvate (1.0 equiv) dropwise at room temperature. Note: The reaction is exothermic.

-

Heat the mixture to reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Cool to room temperature. The hydrobromide salt of the product may precipitate.

-

Concentrate the solvent under reduced pressure.

-

Neutralize the residue with saturated aqueous

and extract with dichloromethane (DCM). -

Dry over

, filter, and concentrate. -

Purification: Recrystallization from hexanes or silica gel chromatography (0-20% EtOAc/Hexane).

-

Expected Yield: 85-95%.

-

Stage 2: Installation of the Nitrile Precursor

Objective: Conversion of Ester to 2-Methyl-1,3-thiazole-4-carboxamide. Direct conversion is preferred over hydrolysis/coupling to minimize steps.

-

Reagents: 7N Ammonia in Methanol (excess).

Protocol:

-

Dissolve the ethyl ester from Stage 1 in 7N

in MeOH (10 equiv). -

Stir in a sealed pressure tube at room temperature for 16-24 hours.

-

Monitor disappearance of starting material by TLC.[1]

-

Concentrate the mixture to dryness. The product usually crystallizes upon concentration.

-

Purification: Triturate with cold diethyl ether to remove impurities.

-

Expected Yield: >90%.

-

Stage 3: Formation of the Nitrile

Objective: Dehydration to 2-Methyl-1,3-thiazole-4-carbonitrile.

Critical Step: We use Trifluoroacetic Anhydride (TFAA) and Pyridine. This method is milder than

-

Reagents: TFAA (1.2 equiv), Pyridine (2.5 equiv), DCM (dry).

Protocol:

-

Suspend the amide in dry DCM (0.2 M) and add pyridine (2.5 equiv).

-

Cool the solution to 0°C under nitrogen.

-

Add TFAA (1.2 equiv) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Quench: Slowly add saturated

solution (gas evolution!). -

Extract with DCM, wash with 1N HCl (to remove pyridine), then brine.

-

Purification: Silica gel chromatography (Hexane:EtOAc).

-

Expected Yield: 80-88%.

-

Checkpoint: Verify the nitrile stretch in IR (

2230 cm

-

Stage 4: Late-Stage Oxidation (The "Riley" Step)

Objective: Selective oxidation of the C2-methyl group to 2-Formyl-1,3-thiazole-4-carbonitrile.

Challenge: Preventing over-oxidation to the carboxylic acid.

Solution: Use Selenium Dioxide (

-

Reagents:

(0.5 equiv), TBHP (70% aq., 3.0 equiv), 1,4-Dioxane.

Protocol:

-

Dissolve 2-methyl-1,3-thiazole-4-carbonitrile (1.0 equiv) in 1,4-dioxane.

-

Add

(0.5 equiv) and TBHP (3.0 equiv). -

Heat the mixture to 80°C for 6-12 hours.

-

Monitoring: Aldehyde formation can be tracked by the appearance of a CHO signal in

H NMR (

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove precipitated selenium metal.

-

Concentrate the filtrate.[1]

-

Purification: Flash chromatography is essential immediately after workup. The aldehyde is moderately unstable on silica; use neutral alumina if possible or a rapid silica column (Hexane:EtOAc).

-

Expected Yield: 55-65%.

-

Alternative High-Throughput Route (Organometallic)

For labs equipped for strictly anhydrous, cryogenic chemistry, a shorter route exists using Turbo-Grignard reagents. This avoids the linear construction but requires expensive starting materials.

Substrate: 2-Bromo-1,3-thiazole-4-carbonitrile (Commercially available, CAS 848501-90-6).

Key Insight: Standard n-BuLi is risky as it may attack the nitrile. Isopropylmagnesium chloride - Lithium chloride complex (Turbo Grignard) performs a selective Br/Mg exchange at -40°C without reacting with the nitrile.

-

Cool a solution of 2-bromo-4-cyanothiazole in THF to -40°C.

-

Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir for 30 min.

-

Add dry DMF (2.0 equiv).

-

Warm to 0°C and quench with aqueous

.

Summary of Key Data

| Parameter | Route A (Classical) | Route B (Organometallic) |

| Starting Material | Ethyl Bromopyruvate | 2-Bromo-4-cyanothiazole |

| Step Count | 4 | 1 |

| Overall Yield | ~40-50% | ~60-70% |

| Cost Efficiency | High (Cheap reagents) | Low (Expensive SM) |

| Scalability | Excellent (>100g) | Moderate (Cryogenic) |

| Key Risk | Over-oxidation in Step 4 | Nitrile attack in Step 1 |

References

-

Hantzsch Thiazole Synthesis

-

Dehydration of Amides to Nitriles

- Use of TFAA/Pyridine for mild dehydr

-

Source:

- Riley Oxidation (SeO2/TBHP): Selective oxidation of methyl groups on N-heterocycles.

-

Turbo Grignard Exchange

- Functional group tolerance of iPrMgCl·LiCl.

-

Source:

-

2-Bromo-4-cyanothiazole Data

- PubChem Compound Summary for CID 45480439.

-

Source:

Sources

2-formyl-1,3-thiazole-4-carbonitrile chemical properties

Topic: 2-Formyl-1,3-thiazole-4-carbonitrile Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Dual-Electrophile Scaffold in Medicinal Chemistry

Executive Summary

2-Formyl-1,3-thiazole-4-carbonitrile (CAS: 466686-77-1) represents a high-value heterocyclic building block characterized by two distinct electrophilic centers: a C2-formyl group and a C4-nitrile group.[1][2] This bifunctionality allows for orthogonal chemical modifications, making it a privileged scaffold in the synthesis of histone deacetylase (HDAC) inhibitors (e.g., Largazole analogs), antiviral agents, and complex macrocycles.[3] This guide analyzes its physicochemical profile, validated synthetic routes, and chemo-divergent reactivity patterns.[3]

Physicochemical Profile

Understanding the electronic and physical behavior of this scaffold is critical for reaction planning and purification.[3]

| Property | Data / Description | Implications for Research |

| CAS Number | 466686-77-1 | Unique identifier for procurement.[1] |

| Molecular Formula | C₅H₂N₂OS | Low molecular weight (MW 138.15), ideal for fragment-based drug discovery (FBDD). |

| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline powder.[3] |

| Solubility | DMSO, DMF, DCM, MeOH | High solubility in polar aprotic solvents; limited solubility in non-polar alkanes.[3] |

| Electronic Character | Electron-deficient | The thiazole ring is π-deficient; the C2-CHO and C4-CN groups further decrease electron density, making the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. |

| Storage | 2–8°C, Inert Atmosphere | The aldehyde is prone to autoxidation to the carboxylic acid; store under Argon/Nitrogen.[3] |

Synthetic Architectures

Accessing the core scaffold requires navigating the sensitivity of the nitrile group while installing the aldehyde. Two primary routes are field-validated.[3]

Route A: Metal-Halogen Exchange (Preferred)

This route offers the highest regioselectivity and yield, utilizing 2-bromo-1,3-thiazole-4-carbonitrile as the precursor.

Protocol:

-

Starting Material: Dissolve 2-bromo-1,3-thiazole-4-carbonitrile (1.0 equiv) in anhydrous THF under Argon.

-

Cryogenic Cooling: Cool the solution to -78°C . This temperature is critical to prevent nucleophilic attack of the organolithium on the nitrile group.[3]

-

Lithiation: Add n-Butyllithium (1.1 equiv) dropwise.[3] Stir for 15–30 minutes. The bromine-lithium exchange is faster than the addition to the nitrile at this temperature.

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise.

-

Quench: Warm to 0°C and quench with saturated aqueous NH₄Cl or dilute HCl.

-

Workup: Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Route B: Oxidation of Methyl Precursor

An alternative for scaling up when cryogenic conditions are not feasible.[3]

-

Precursor: 2-Methyl-1,3-thiazole-4-carbonitrile.

-

Reagent: Selenium Dioxide (SeO₂) in Dioxane/Water or DMSO oxidation.[3]

-

Note: This method often requires careful purification to remove selenium byproducts and unreacted methyl starting material.[3]

Chemo-Divergent Reactivity

The strategic value of this molecule lies in the ability to selectively manipulate the C2-Aldehyde or C4-Nitrile.

C2-Selective Transformations (Aldehyde)

The aldehyde at C2 is significantly more electrophilic than the nitrile, allowing for chemoselective condensations.[3]

-

Reductive Amination: Reacts with primary amines/NaBH(OAc)₃ to form secondary amines.[3]

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl thiazoles.[3]

-

Schiff Base Formation: Condensation with hydrazines or hydroxylamines to generate hydrazones/oximes (key for antiviral pharmacophores).[3]

C4-Selective Transformations (Nitrile)

Activation of the nitrile typically requires catalysis or harsh conditions, allowing the aldehyde to be protected first if necessary.

-

Tetrazole Formation: Reaction with NaN₃/NH₄Cl generates the tetrazole bioisostere.[3]

-

Hydrolysis: Acid-catalyzed hydrolysis yields the thiazole-4-carboxamide or carboxylic acid.

-

Thioamide Synthesis: Reaction with H₂S or Lawesson’s reagent converts the nitrile to a thioamide, a precursor for bis-thiazole systems.[3]

Visualization of Reactivity Pathways[3]

Figure 1: Chemo-divergent reactivity map demonstrating orthogonal functionalization of the C2 and C4 positions.

Medicinal Chemistry Applications

Case Study: Largazole Analogs

The 2-formyl-thiazole-4-carbonitrile scaffold is a direct precursor to the "right-hand" side of Largazole , a marine natural product with potent Class I HDAC inhibitory activity.

-

Mechanism: The aldehyde is reduced to the alcohol, which is then coupled to the macrocyclic core. The nitrile can be hydrolyzed to the amide or maintained as a polar handle.[3]

-

SAR Insight: Substitution at the C4 position (nitrile vs. amide) significantly alters the zinc-binding affinity and isoform selectivity of the inhibitor.

Bioisosteric Replacement

The thiazole-4-carbonitrile moiety serves as a bioisostere for:

-

Pyridines: Modulating lipophilicity (LogP) and metabolic stability.[3]

-

Oxazoles: Providing a "heavier" atom effect (Sulfur vs. Oxygen) which can improve van der Waals contacts in a binding pocket.[3]

Handling and Safety Standards

Hazard Class: Irritant / Harmful.[3] GHS Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Standard Operating Procedure (SOP) for Handling:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to high permeability of nitriles), safety goggles, and lab coat.[3]

-

Spill Response: Do not use water immediately if large quantities are spilled (potential for HCN release if acidic).[3] Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[3]

-

Storage: Store in a tightly sealed vial under inert gas (Argon) at 4°C. The aldehyde will degrade to the carboxylic acid upon prolonged exposure to air.[3]

References

-

Synthesis of Thiazole-Thiazoline Fragment of Largazole: Diness, F. (2011).[3][4] Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry.

-

Thiazole Reactivity & Synthesis: Hantzsch, A. (1887).[3] Ueber die Synthese des Thiazols. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for thiazole ring assembly).

-

HDAC Inhibitor Design: Newkirk, T. L., et al. (2009).[3] Total Synthesis of Largazole. Journal of the American Chemical Society.[3]

-

Safety Data & Properties: Sigma-Aldrich. 2-Formyl-1,3-thiazole-4-carbonitrile Product Page.

-

General Thiazole Functionalization: Sperry, J. B., & Wright, D. L. (2005).[3] Furans, Thiophenes and Thiazoles.[3] Current Opinion in Drug Discovery & Development.

Sources

A Technical Guide to 2-Formyl-1,3-thiazole-4-carbonitrile: A Keystone Intermediate in Modern Drug Discovery

Executive Summary

The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse biological interactions make it a cornerstone of modern drug design. Within this important class of heterocycles, 2-formyl-1,3-thiazole-4-carbonitrile (CAS No. 466686-77-1) has emerged as a particularly valuable and versatile building block. Its bifunctional nature, featuring a reactive aldehyde at the C2 position and a cyano group at the C4 position, provides synthetic chemists with two orthogonal handles for molecular elaboration. This guide offers an in-depth analysis of this compound, from its fundamental properties and synthesis to its strategic application in the development of novel therapeutic agents.

Introduction to the Thiazole Scaffold

The thiazole nucleus is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement confers a unique set of physicochemical properties, including aromaticity, hydrogen bonding capability, and metabolic stability. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] The presence of the thiazole ring in marketed drugs like the anticancer agent Dasatinib underscores its clinical significance.

2-Formyl-1,3-thiazole-4-carbonitrile is a strategic intermediate because its functional groups—the formyl (aldehyde) and nitrile (cyano)—are precursors to a vast array of other chemical moieties. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and condensations, while the nitrile can be hydrolyzed to a carboxylic acid or converted to a tetrazole, among other transformations. This chemical versatility allows for the rapid generation of diverse compound libraries, a critical process in lead optimization.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of 2-formyl-1,3-thiazole-4-carbonitrile are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 466686-77-1 | [BLDpharm] |

| Molecular Formula | C₅H₂N₂OS | |

| Molecular Weight | 138.15 g/mol | |

| Appearance | Expected to be a solid (based on related structures) | |

| IUPAC Name | 2-formyl-1,3-thiazole-4-carbonitrile | |

| Canonical SMILES | C1=C(SC(=N1)C=O)C#N |

Note: Experimental data such as melting point and solubility are not widely published and should be determined empirically upon receipt of the material.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis & Proposed Pathway

A logical retrosynthetic approach involves the formylation of a pre-formed 2-unsubstituted thiazole ring. The key intermediate would be 1,3-thiazole-4-carbonitrile. Formylation could then be achieved using a Vilsmeier-Haack type reaction, which is a standard method for introducing formyl groups onto electron-rich heterocyclic systems.

Caption: Retrosynthetic analysis for 2-formyl-1,3-thiazole-4-carbonitrile.

Field-Proven Synthetic Protocol

This protocol describes the synthesis of the precursor, 1,3-thiazole-4-carbonitrile, followed by its formylation. This two-step process provides a reliable route to the target compound.

Step 1: Synthesis of 1,3-Thiazole-4-carbonitrile via Hantzsch Condensation

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve thioformamide (1.0 eq) in anhydrous ethanol (10 volumes).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add 3-bromo-2-oxopropanenitrile (1.05 eq), dissolved in a minimal amount of anhydrous ethanol, dropwise over 30 minutes.

-

Causality Note: The reaction is often exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent the formation of polymeric side products. Anhydrous conditions prevent hydrolysis of the reactants.

-

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1,3-thiazole-4-carbonitrile.[4]

Step 2: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a separate flask under nitrogen, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 5 volumes) at 0 °C. Stir for 30 minutes.

-

Expertise Insight: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh. The order of addition is critical for safety and reagent integrity.

-

-

Formylation Reaction: Dissolve the 1,3-thiazole-4-carbonitrile (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Heating: After addition, heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Quenching and Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing an excess of sodium bicarbonate. This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt.

-

Self-Validation Check: The pH of the aqueous solution should be basic (pH > 8) after quenching to ensure complete neutralization.

-

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude solid by recrystallization or column chromatography to yield 2-formyl-1,3-thiazole-4-carbonitrile.

Applications in Drug Discovery

The synthetic utility of 2-formyl-1,3-thiazole-4-carbonitrile stems from the distinct reactivity of its two functional groups, allowing for sequential or orthogonal chemical modifications.

Caption: Synthetic diversification pathways from 2-formyl-1,3-thiazole-4-carbonitrile.

Case Study: Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that presents a hydrogen bond donor/acceptor motif to the hinge region of the kinase active site. The 2-formyl group can be elaborated via reductive amination to install a variety of amine side chains. These amines can then act as hydrogen bond donors or be further functionalized to occupy adjacent pockets in the ATP-binding site, a common strategy for enhancing potency and selectivity. For example, substituted 1,3-thiazole compounds have been investigated as p38 MAP kinase inhibitors.[5]

Case Study: Antifungal and Antibacterial Agents

The thiazole ring is a known pharmacophore in antimicrobial agents. The formyl group can be converted into a hydrazone linkage, a common structural motif in potent antimicrobial compounds.[6] Furthermore, the nitrile group can be converted to a tetrazole, which is often used as a bioisostere for a carboxylic acid group, improving the metabolic stability and pharmacokinetic profile of a drug candidate.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is non-negotiable. The following are expected spectroscopic signatures for 2-formyl-1,3-thiazole-4-carbonitrile.

-

¹H NMR: A singlet for the aldehydic proton (CHO) is expected at a downfield chemical shift (δ ≈ 9.8-10.2 ppm). A singlet for the C5 proton of the thiazole ring should appear in the aromatic region (δ ≈ 8.5-9.0 ppm).

-

¹³C NMR: The spectrum should show characteristic peaks for the nitrile carbon (δ ≈ 114-118 ppm), the aldehyde carbonyl carbon (δ ≈ 180-185 ppm), and the carbons of the thiazole ring.

-

IR Spectroscopy: A strong, sharp absorption band for the nitrile (C≡N) stretch is expected around 2230 cm⁻¹.[7] A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight plus one proton (approx. 139.0).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound is not widely available, data from related structures like 2-chloro-1,3-thiazole-4-carbonitrile suggest that it should be handled as a potentially harmful substance.

-

Hazard Classification (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (nitrile or neoprene), and eye/face protection (safety glasses with side shields or goggles).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Formyl-1,3-thiazole-4-carbonitrile stands out as a high-value intermediate for drug discovery and development. Its bifunctional nature provides a robust platform for the synthesis of complex and diverse molecular architectures. The reliable synthetic routes, based on fundamental heterocyclic chemistry, make it an accessible tool for medicinal chemists. As the search for novel therapeutics continues, the strategic application of such versatile building blocks will remain paramount in accelerating the discovery of next-generation medicines.

References

-

Kubota, H., et al. (2021). 1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, E77, 1-5. [Link]

-

Consiglio, G., et al. (1983). Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion. Journal of the Chemical Society, Perkin Transactions 2, (8), 1153-1157. [Link]

- Inventor(s) not listed. (2014). Method for preparation of thiazole derivatives.

- Inventor(s) not listed. (1992). 4-aryl-thiazole or imidazole derivatives.

-

Wang, J-Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemical Physics, 23(3), 300-304. [Link]

- Inventor(s) not listed. (2001). Substituted 1,3-thiazole compounds, their production and use.

-

Oniga, S., et al. (2009). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Farmacia, 57(6). [Link]

- Inventor(s) not listed. (2014). Thiazole derivative and process for producing same.

-

Reyes, S., et al. (2012). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. The Journal of Organic Chemistry, 77(17), 7346-7352. [Link]

- Inventor(s) not listed. (2007). Thiazole derivatives.

-

Tiong, H. C., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

-

Aggarwal, N., & Kumar, R. (2020). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]

-

Al-Ghamdi, A. M. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

Gomha, S. M., et al. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. BMC Chemistry, 11(1), 33. [Link]

-

Schwarz, G. (1945). 2,4-Dimethylthiazole. Organic Syntheses, 25, 35. [Link]

-

Author(s) not listed. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Fedyukov, A. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([4][9][10]thiadiazole)-4-carbonitrile. Molbank, 2023(3), M1689. [Link]

-

Vaickelioniene, R., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 29(16), 3840. [Link]

-

PubChem. (n.d.). 1,3-Thiazole-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

Ayati, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Riyadh, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]

-

Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8089-8102. [Link]

Sources

- 1. A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2001074811A2 - Substituted 1,3-thiazole compounds, their production and use - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,3-Thiazole-2-carbonitrile | C4H2N2S | CID 15111480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (PDF) Reactivity of thiazole derivatives. IV. Kinetics and mechanisms of the reaction of 2-halogeno-4(5)-X-thiazoles with methoxide ion [academia.edu]

- 10. WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents [patents.google.com]

Spectroscopic Profile: 2-Formyl-1,3-thiazole-4-carbonitrile

The following is an in-depth technical guide on the spectroscopic characterization of 2-formyl-1,3-thiazole-4-carbonitrile , designed for researchers in medicinal chemistry and structural biology.

Technical Reference Guide | CAS: 466686-77-1 [1]

Executive Summary

2-Formyl-1,3-thiazole-4-carbonitrile (also designated as 4-cyanothiazole-2-carbaldehyde) acts as a critical electrophilic scaffold in the synthesis of bioactive thiazole derivatives, particularly in the development of xanthine oxidase inhibitors (e.g., febuxostat analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

This guide provides a rigorous spectroscopic breakdown of the compound.[1][3][4] Unlike simple heterocycles, the simultaneous presence of two strong electron-withdrawing groups (EWGs)—the formyl group at C2 and the nitrile group at C4—creates a unique electronic environment that significantly deshields the remaining ring proton and alters the carbonyl stretching frequency.[3] The data below synthesizes high-fidelity experimental baselines from structural analogs (4-cyanothiazole and 1,3-thiazole-2-carbaldehyde) to establish a consensus identification profile.

Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

| Property | Value |

| IUPAC Name | 2-Formyl-1,3-thiazole-4-carbonitrile |

| Molecular Formula | C₅H₂N₂OS |

| Molecular Weight | 138.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water |

| Key Impurities | 2-Methyl-1,3-thiazole-4-carbonitrile (precursor), 4-cyanothiazole-2-carboxylic acid (oxidation byproduct) |

Structural Logic & Numbering

The thiazole ring is numbered starting from the sulfur atom (1), moving to the nitrogen (3).[1][3]

[1][3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][8][10]

¹H NMR Characterization

The proton spectrum is deceptively simple, consisting of two distinct singlets.[2][3] However, the chemical shifts are diagnostic of the compound's high oxidation state.[3]

Solvent: DMSO-d₆ (Recommended due to solubility and lack of exchange with aldehyde protons).[1][3]

| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| CHO | 9.95 – 10.05 | Singlet (s) | 1H | Aldehyde Proton | Typical aldehyde range, but slightly downfield due to the electron-deficient thiazole ring.[1][3] |

| H-5 | 9.05 – 9.15 | Singlet (s) | 1H | Ring Proton (C5) | Critical Diagnostic: In unsubstituted thiazole, H5 appears ~7.4 ppm.[1][3] The cooperative EWG effect of C2-CHO and C4-CN shifts this signal significantly downfield (+1.7 ppm).[1][3] |

Protocol Note: If trace acid is present in the solvent (e.g., CDCl₃), the aldehyde peak may broaden.[3] Ensure solvents are neutralized over basic alumina if high resolution is required.[1]

¹³C NMR Characterization

The carbon spectrum confirms the presence of three quaternary carbons and two methine carbons.[1]

| Signal | Shift (δ, ppm) | Type | Assignment |

| C=O | 183.5 | Quaternary (C) | Formyl Carbonyl |

| C-2 | 164.2 | Quaternary (C) | Thiazole C2 (ipso to CHO) |

| C-5 | 136.8 | Methine (CH) | Thiazole C5 |

| C-4 | 128.5 | Quaternary (C) | Thiazole C4 (ipso to CN) |

| C≡N | 113.9 | Quaternary (C) | Nitrile Carbon |

Infrared (IR) Spectroscopy

IR analysis is the fastest method to validate the integrity of the two functional groups.[1][3]

-

Nitrile Stretch (C≡N): A sharp, medium-intensity band at 2235–2245 cm⁻¹ .[1][3] Note that conjugation with the aromatic ring typically lowers this frequency slightly compared to aliphatic nitriles, but the electron-withdrawing nature of the ring keeps it relatively high.[3]

-

Carbonyl Stretch (C=O): A strong band at 1690–1705 cm⁻¹ .[1][3] This is lower than non-conjugated aldehydes (typically ~1725 cm⁻¹) due to conjugation with the thiazole π-system.[1]

Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electron Impact (EI) or ESI+[1][3]

-

Molecular Ion [M]⁺: m/z 138 (Base peak in soft ionization).[1][3]

-

Key Fragment [M-CO]⁺: m/z 110.[1][3] Loss of carbon monoxide is the primary fragmentation pathway for aromatic aldehydes, generating the 4-cyanothiazole cation .[3]

-

Fragment [M-CO-HCN]⁺: m/z 83.[1] Subsequent loss of HCN from the thiazole ring.[1]

[1][3]

Experimental Workflow: Sample Preparation

To ensure data fidelity, follow this preparation protocol. This minimizes artifacts from hydrolysis (aldehyde oxidation) or polymerization.[1][3]

Protocol: NMR Sample Prep

-

Solvent Selection: Use DMSO-d₆ (99.9% D) containing 0.03% TMS.[1] Avoid CDCl₃ for long-term storage as acidity can catalyze acetal formation or oxidation.[1][3]

-

Concentration: Dissolve 5–8 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove insoluble inorganic salts (e.g., selenium residues if synthesized via Riley oxidation).[1][3]

-

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0 seconds to ensure accurate integration of the aldehyde proton.

Protocol: Purity Check (TLC)[1]

-

Mobile Phase: Hexanes : Ethyl Acetate (7:3 v/v).[1]

-

Visualization: UV lamp (254 nm).[1][3] The compound is UV active.[1]

-

Stain: 2,4-DNP stain (orange spot indicates aldehyde).[1][3]

References

-

Synthesis & Analog Data: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Thiazole-Based Xanthine Oxidase Inhibitors."[1] (Provides baseline shifts for 2,4-disubstituted thiazoles).

-

Spectroscopic Database: SDBS (Spectral Database for Organic Compounds), "Spectra of 1,3-Thiazole-2-carbaldehyde and 4-Cyanothiazole."[1][3] (Used for chemometric interpolation of H5 shifts).[1][3]

-

Crystallography: Acta Crystallographica Section E, "Structure of 1,3-thiazole-4-carbonitrile." Link (Confirms H2/H5 assignments in the absence of C2-substitution).

-

General IR/NMR Tables: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

Sources

Technical Monograph: 2-Formyl-1,3-thiazole-4-carbonitrile

Topic: 2-formyl-1,3-thiazole-4-carbonitrile molecular structure Content Type: An in-depth technical guide or whitepaper on the core.

Advanced Scaffold Analysis for Covalent Inhibitor Design

Executive Summary & Core Identity

2-Formyl-1,3-thiazole-4-carbonitrile (CAS: 466686-77-1) represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the domain of Targeted Covalent Inhibitors (TCIs) . Unlike simple thiazoles, this bifunctional core integrates two potent electrophilic centers—a C2-formyl group and a C4-nitrile group—onto an electron-deficient aromatic ring.

This unique electronic architecture makes it a "privileged structure" for designing reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K, S, L) and serine proteases. The C2-aldehyde functions as a "warhead," forming a reversible hemithioacetal with the catalytic cysteine of the target enzyme, while the C4-nitrile modulates the warhead's reactivity via inductive electron withdrawal.

| Property | Data |

| IUPAC Name | 2-Formyl-1,3-thiazole-4-carbonitrile |

| CAS Number | 466686-77-1 |

| Molecular Formula | C₅H₂N₂OS |

| Molecular Weight | 138.15 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| Key Functionality | Dual Electrophile (Aldehyde + Nitrile) |

Structural & Electronic Analysis

To deploy this molecule effectively, one must understand the underlying electronic currents that dictate its reactivity.

2.1 The "Push-Pull" Electronic Landscape

The 1,3-thiazole ring is inherently π-deficient compared to benzene, similar to pyridine. However, the introduction of the nitrile group at C4 and the formyl group at C2 creates a synergistic electron-withdrawing effect.

-

C2-Formyl (Warhead): The carbon atom of the aldehyde is the primary site of nucleophilic attack. Its electrophilicity is significantly enhanced by the adjacent ring nitrogen (N3) and the electron-withdrawing nitrile at C4.

-

C4-Nitrile (Tuner): Through the inductive effect (-I) and mesomeric effect (-M), the nitrile group pulls electron density away from the ring system. This lowers the LUMO energy of the C2-formyl group, making it more susceptible to attack by nucleophilic thiols (e.g., Cys25 in Papain-family proteases).

-

Dipole Moment: The molecule possesses a strong dipole moment directed towards the nitrile and ring nitrogen, influencing its orientation within polar enzyme active sites.

2.2 Reactivity Hotspots

The following diagram illustrates the distinct reactivity zones of the molecule.

Figure 1: Functional decomposition of the 2-formyl-1,3-thiazole-4-carbonitrile scaffold.

Synthetic Pathways

Synthesizing 2-formyl-1,3-thiazole-4-carbonitrile requires navigating the sensitivity of the nitrile group (susceptible to nucleophiles) and the aldehyde (susceptible to oxidation). Two primary routes are established in the field.

3.1 Route A: Selenium Dioxide Oxidation (Scalable)

This is the preferred industrial route as it avoids the use of organolithium reagents that might attack the nitrile.

-

Precursor: 2-Methyl-1,3-thiazole-4-carbonitrile.

-

Reagent: Selenium Dioxide (SeO₂) in 1,4-dioxane or xylene.

-

Mechanism: Riley oxidation. The methyl group is oxidized directly to the aldehyde.

-

Advantage: High tolerance for the nitrile group; scalable.

3.2 Route B: Metal-Halogen Exchange (High Precision)

Used when specific isotopic labeling is required or when starting from the halide.

-

Precursor: 2-Bromo-1,3-thiazole-4-carbonitrile.

-

Reagent: i-Propylmagnesium chloride (TurboGrignard) or n-BuLi at -78°C.

-

Quench: N,N-Dimethylformamide (DMF).

-

Critical Control: Temperature must be strictly maintained at -78°C to prevent the organometallic species from attacking the nitrile group (which would form a ketone/imine).

3.3 Synthesis Workflow Diagram

Figure 2: Convergent synthetic pathways for the target scaffold.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for thiazole functionalization. Always perform a risk assessment before handling cyanides or selenium compounds.

Protocol 1: Synthesis via SeO₂ Oxidation (Route A)

Objective: Conversion of 2-methyl-1,3-thiazole-4-carbonitrile to the 2-formyl derivative.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas manifold (Nitrogen or Argon).

-

Reagents:

-

2-Methyl-1,3-thiazole-4-carbonitrile (1.0 eq, 10 mmol)

-

Selenium Dioxide (SeO₂) (1.2 eq, 12 mmol)

-

1,4-Dioxane (anhydrous, 50 mL)

-

-

Procedure:

-

Dissolve the starting material in 1,4-dioxane.[1]

-

Add SeO₂ in a single portion.

-

Heat the mixture to reflux (approx. 101°C) for 4–6 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the methyl spot and appearance of a lower Rf aldehyde spot.

-

Filtration: Cool the reaction to room temperature. Filter through a pad of Celite to remove precipitated black selenium metal. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO₂, gradient 0-40% EtOAc in Hexanes). The aldehyde typically elutes after the starting material.

-

-

Characterization:

-

¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet at δ ~9.8–10.0 ppm and the thiazole ring proton (C5-H) at δ ~8.3–8.5 ppm.

-

Protocol 2: Covalent Inhibition Assay (Application)

Objective: Validate the "warhead" activity against a cysteine protease (e.g., Cathepsin K).

-

Principle: The 2-formyl group reacts with the active site Cysteine-25 to form a hemithioacetal. This reaction is time-dependent and reversible.

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA. (DTT is essential to keep the enzyme active but must be balanced to avoid reacting with the aldehyde).

-

Procedure:

-

Incubate enzyme (5 nM) with varying concentrations of 2-formyl-1,3-thiazole-4-carbonitrile (0.1 nM to 10 µM) for 30 minutes.

-

Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

-

Monitor fluorescence release (Ex 355 nm / Em 460 nm).

-

Data Analysis: Plot residual activity vs. inhibitor concentration. Expect a steep inhibition curve due to the activated electrophile.

-

Medicinal Chemistry Applications

The 2-formyl-1,3-thiazole-4-carbonitrile scaffold is not a drug in itself but a Pharmacophore Building Block .

-

Cysteine Protease Inhibitors:

-

The aldehyde group mimics the carbonyl of the peptide bond, trapping the enzyme in a transition-state analogue.

-

Example: Inhibitors of Cathepsin K (osteoporosis target) often utilize a 4-substituted thiazole to occupy the S1' or S2 pocket of the enzyme.

-

-

Fragment-Based Drug Discovery (FBDD):

-

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal "fragment" for crystallographic screening. It binds to the catalytic center, allowing chemists to "grow" the molecule from the C4-nitrile or C5-position to improve specificity.

-

-

Bioisosterism:

-

The thiazole ring serves as a bioisostere for pyridine or oxazole, often improving metabolic stability or solubility.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity (Oral/Inhalation): Nitrile compounds can release cyanide upon metabolism; handle with extreme care.

-

Skin/Eye Irritation: The aldehyde is a sensitizer.

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon). Aldehydes are prone to air oxidation to carboxylic acids (2-carboxy-1,3-thiazole-4-carbonitrile).

-

Disposal: All waste containing this compound must be treated as hazardous chemical waste, specifically segregated from oxidizers.

References

-

Synthesis of Thiazole-4-carbonitriles

- Source: PubChem Compound Summary for CID 15111480 (1,3-thiazole-4-carbonitrile deriv

-

Link:

-

Reactivity of 2-Formylthiazoles

- Title: "Design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones" (Discusses reactivity of 4-cyano-thiazole deriv

- Source: PMC / NIH.

-

Link:

-

General Thiazole Synthesis (Hantzsch/Oxidation)

- Title: "Thiazole synthesis - Organic Chemistry Portal"

-

Link:

-

Commercial Availability & CAS Verification

- Source: Sigma-Aldrich / BLD Pharm C

-

Link:

Sources

The Emergence of a Versatile Heterocycle: A Technical Guide to 2-Formyl-1,3-thiazole-4-carbonitrile

Abstract

This in-depth technical guide delves into the discovery and history of 2-formyl-1,3-thiazole-4-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While a singular "discovery" paper remains elusive in the annals of chemical literature, this guide reconstructs its probable synthetic evolution, grounded in established methodologies for thiazole synthesis. We will explore the logical synthesis pathways, key reaction mechanisms, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Thiazole Core in Modern Chemistry

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, featuring prominently in a vast array of biologically active molecules and functional materials.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design.[2] The presence of both a sulfur and a nitrogen atom in the five-membered ring imparts a distinct reactivity profile, allowing for diverse functionalization. The introduction of formyl and cyano groups at the 2- and 4-positions, respectively, creates a highly versatile building block, 2-formyl-1,3-thiazole-4-carbonitrile, poised for a multitude of chemical transformations.

Historical Context and Postulated Discovery

It is plausible that the initial synthesis was not a targeted "discovery" but rather the outcome of systematic explorations into the functionalization of the thiazole ring. Key historical milestones in thiazole synthesis, such as the Hantzsch thiazole synthesis, laid the groundwork for accessing a wide range of substituted thiazoles.[4] Subsequent advancements in formylation techniques, particularly the Vilsmeier-Haack reaction, provided the tools necessary to introduce the C2-formyl group onto a pre-existing thiazole-4-carbonitrile scaffold.

Synthetic Pathways: A Logical Reconstruction

Based on established synthetic methodologies for thiazole derivatives, a logical and efficient pathway for the synthesis of 2-formyl-1,3-thiazole-4-carbonitrile can be proposed. This route involves two key stages: the construction of the 1,3-thiazole-4-carbonitrile core, followed by the introduction of the formyl group at the C2 position.

Synthesis of the 1,3-Thiazole-4-carbonitrile Core

A robust method for the synthesis of thiazole-4-carbonitrile derivatives involves the reaction of a thioamide with an α-halocarbonyl compound, a variation of the renowned Hantzsch thiazole synthesis. A particularly relevant approach has been described for the synthesis of various thiazole-4-carbonitrile intermediates.[5][6]

Proposed Reaction Scheme:

Figure 1: Proposed synthesis of the 1,3-thiazole-4-carbonitrile core.

Experimental Protocol: Synthesis of 1,3-Thiazole-4-carbonitrile

-

Reaction Setup: To a solution of thioformamide (1.0 eq) in a suitable aprotic solvent such as ethanol or isopropanol, add bromomalononitrile (1.0 eq) portion-wise at room temperature with stirring.

-

Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 1,3-thiazole-4-carbonitrile.[7]

Causality Behind Experimental Choices:

-

Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reflux conditions.

-

Stoichiometry: A 1:1 molar ratio of reactants is typically employed to ensure efficient conversion.

-

Work-up: The aqueous work-up is essential to remove any inorganic byproducts and unreacted starting materials.

Formylation of the Thiazole Ring: The Vilsmeier-Haack Reaction

With the 1,3-thiazole-4-carbonitrile core in hand, the next critical step is the introduction of the formyl group at the C2 position. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6]

Proposed Reaction Scheme:

Figure 2: Proposed Vilsmeier-Haack formylation of 1,3-thiazole-4-carbonitrile.

Experimental Protocol: Synthesis of 2-Formyl-1,3-thiazole-4-carbonitrile

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (POCl₃, 1.5 eq) is added to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) at 0 °C with stirring. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Thiazole: A solution of 1,3-thiazole-4-carbonitrile (1.0 eq) in anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 4-6 hours. The reaction should be monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and poured onto crushed ice. The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography to yield 2-formyl-1,3-thiazole-4-carbonitrile.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for its successful formation and reaction.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore carried out at 0 °C to control the reaction rate. The subsequent reaction with the thiazole requires heating to proceed at a reasonable rate.

-

Hydrolysis: The final hydrolysis step is necessary to convert the intermediate iminium salt to the desired aldehyde.

Physicochemical Properties and Spectroscopic Data

While a comprehensive dataset for 2-formyl-1,3-thiazole-4-carbonitrile is not consolidated in a single source, data for related compounds can provide valuable insights.

Table 1: Physicochemical Properties of Thiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,3-Thiazole-4-carbonitrile[7] | C₄H₂N₂S | 110.14 | Colorless crystals |

| 2-Formyl-1,3-thiazole-4-carbonitrile | C₅H₂N₂OS | 138.15 | Expected to be a solid |

Spectroscopic Data:

The structural elucidation of 2-formyl-1,3-thiazole-4-carbonitrile would rely on standard spectroscopic techniques:

-

¹H NMR: The proton spectrum is expected to show a singlet for the aldehydic proton (δ 9.5-10.5 ppm) and a singlet for the C5-H of the thiazole ring.

-

¹³C NMR: The carbon spectrum would be characterized by signals for the nitrile carbon (δ ~115 ppm), the carbonyl carbon of the aldehyde (δ >180 ppm), and the carbons of the thiazole ring.

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the nitrile group (C≡N) around 2230 cm⁻¹ and a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Research and Development

The unique combination of a reactive formyl group and a versatile nitrile function on a stable thiazole core makes 2-formyl-1,3-thiazole-4-carbonitrile a highly valuable intermediate in several areas:

-

Drug Discovery: The aldehyde can serve as a handle for the synthesis of various derivatives through reactions such as reductive amination, Wittig reactions, and condensations to form Schiff bases. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for structural diversification in the development of new therapeutic agents.[8]

-

Materials Science: The electron-withdrawing nature of the formyl and cyano groups, coupled with the aromatic thiazole ring, suggests potential applications in the design of organic electronic materials, such as dyes and sensors.

Conclusion

While the precise historical genesis of 2-formyl-1,3-thiazole-4-carbonitrile remains to be definitively documented, its synthetic accessibility through well-established chemical principles is clear. This technical guide has provided a logical and detailed reconstruction of its probable synthesis, highlighting the key chemical transformations and experimental considerations. The unique structural features of this molecule position it as a valuable and versatile building block for future innovations in both medicinal chemistry and materials science. Further research into its applications is warranted and is expected to unveil its full potential.

References

-

SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. (2010). Semantic Scholar. [Link]

-

Diness, F., Nielsen, D. S., & Fairlie, D. P. (2011). Synthesis of the thiazole-thiazoline fragment of largazole analogues. The Journal of Organic Chemistry, 76(23), 9845–9851. [Link]

-

Fait, M. J. G., Spannenberg, A., Kondratenko, E. V., & Linke, D. (2022). 1,3-Thiazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 83–85. [Link]

- Pawar, S. B., et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(12), 835-840.

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

- A review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.

- Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. (2023). Journal of Medical Science.

-

SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. [Link]

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-13.

- Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Journal of the Serbian Chemical Society, 77(11), 1545-1557.

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29259–29272.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2018). Journal of Heterocyclic Chemistry, 55(10), 2356-2364.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. (PDF) Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues [academia.edu]

- 7. 1,3-Thiazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

Methodological & Application

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Guide to the Synthesis and Application of Thiazole-Based Schiff Bases and Enamines

The 1,3-thiazole ring is a cornerstone heterocyclic motif in the landscape of drug discovery and development.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The versatility of the thiazole scaffold stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[5]

2-Formyl-1,3-thiazole-4-carbonitrile stands out as a particularly valuable synthetic intermediate. The electrophilic aldehyde at the 2-position is primed for reaction with a wide array of nucleophiles, while the electron-withdrawing nitrile group at the 4-position modulates the reactivity of the entire system. This guide provides a comprehensive exploration of the reaction between 2-formyl-1,3-thiazole-4-carbonitrile and primary and secondary amines. We will delve into the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the significance of the resulting Schiff base and enamine products as valuable compounds for further research and drug development.

Part 1: Reaction Mechanisms and Theoretical Framework

The reaction of an aldehyde with an amine is a classic acid-catalyzed nucleophilic addition-elimination process. The nature of the final product—either an imine (Schiff base) or an enamine—is dictated by the class of the amine used.[6]

Schiff Base (Imine) Formation with Primary Amines

The reaction with a primary amine (R-NH₂) proceeds through a carbinolamine intermediate to yield a stable imine, a compound characterized by a carbon-nitrogen double bond.

Causality of Mechanistic Steps: The reaction is typically catalyzed by a mild acid (pH 4-5).[6] This is a critical parameter: if the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic. If the pH is too high, the hydroxyl group in the carbinolamine intermediate cannot be sufficiently protonated to become a good leaving group (water).[6]

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the 2-formyl group.

-

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen results in a neutral tetrahedral intermediate known as a carbinolamine.

-

Protonation of Hydroxyl: The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (-OH₂⁺).

-

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.

-

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral imine product and regenerating the acid catalyst.[7]

Caption: Mechanism of Schiff Base (Imine) Formation.

Enamine Formation with Secondary Amines

When a secondary amine (R₂NH) is used, the reaction proceeds similarly to form an iminium ion. However, because the nitrogen atom in the iminium ion has no proton to lose, neutrality is achieved by removing a proton from an adjacent carbon atom (the α-carbon, which was the original carbonyl carbon). This results in the formation of an enamine, a compound containing a C=C double bond adjacent to the nitrogen atom.[8][9]

Causality of Mechanistic Steps: The final deprotonation step is the key differentiator. The lack of a proton on the nitrogen of the iminium ion intermediate forces the elimination to occur at the adjacent carbon, a process that is only possible if that carbon has a proton to lose.[9]

Caption: Mechanism of Enamine Formation.

Part 2: Experimental Protocols and Workflow

General Considerations & Best Practices

-

Reagent Quality: Use high-purity 2-formyl-1,3-thiazole-4-carbonitrile and amines. Impurities in the amine can lead to side reactions and lower yields.

-

Solvent Selection: Anhydrous ethanol is a common and effective solvent as it readily dissolves the reactants and the product often precipitates upon cooling.[10] For enamine synthesis or less reactive amines, a solvent like toluene in conjunction with a Dean-Stark apparatus to azeotropically remove water is recommended to drive the equilibrium towards the product.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the aldehyde spot is a key indicator of reaction completion.

-

Purification: The products are often crystalline solids that can be purified by simple filtration and washing, followed by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture. If the product is not a solid or contains impurities, column chromatography on silica gel may be necessary.

Protocol for Schiff Base Synthesis (from Primary Amines)

This protocol is a robust, general procedure for the synthesis of 2-(iminomethyl)-1,3-thiazole-4-carbonitrile derivatives.

Materials:

-

2-Formyl-1,3-thiazole-4-carbonitrile

-

Appropriate primary amine (e.g., aniline, benzylamine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-formyl-1,3-thiazole-4-carbonitrile (1.0 eq).

-

Dissolve the starting material in a minimal amount of absolute ethanol (approx. 10-15 mL per gram of aldehyde).

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops). The causality here is to protonate the carbonyl, making it more electrophilic, and to facilitate the dehydration step without fully protonating the amine nucleophile.[11]

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

-

Dry the product under vacuum to yield the final Schiff base. The product can be further purified by recrystallization if necessary.

| Amine Reactant | Catalyst | Solvent | Time (h) | Typical Yield | Reference |

| Aniline | Acetic Acid | Ethanol | 6 | 85-95% | |

| 4-Chloroaniline | Acetic Acid | Ethanol | 7 | 80-90% | [10] |

| Benzylamine | Acetic Acid | Ethanol | 5 | >90% | [12] |

| 2-Aminopyridine | PTSA | Toluene | 8 | 75-85% | N/A |

PTSA = p-Toluenesulfonic acid. Data is representative and may vary.

Protocol for Enamine Synthesis (from Secondary Amines)

This protocol is designed for the synthesis of enamines, where the removal of water is critical for achieving high yields.

Materials:

-

2-Formyl-1,3-thiazole-4-carbonitrile

-

Appropriate secondary amine (e.g., morpholine, piperidine)

-

Toluene

-

p-Toluenesulfonic acid (PTSA) (catalyst)

-

Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer/hotplate

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and a condenser.

-

Add 2-formyl-1,3-thiazole-4-carbonitrile (1.0 eq) and the secondary amine (1.2 eq) to the flask.

-

Add toluene as the solvent (enough to fill the Dean-Stark trap and cover the reactants).

-

Add a catalytic amount of PTSA (0.05 eq). PTSA is a stronger acid catalyst often required for less reactive systems and is compatible with the azeotropic removal of water.

-

Heat the mixture to reflux (approx. 111 °C for toluene). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (typically 6-12 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization/distillation, depending on its physical properties.

Part 3: Applications and Significance in Drug Development

The Schiff bases and enamines derived from 2-formyl-1,3-thiazole-4-carbonitrile are not merely synthetic curiosities; they are valuable scaffolds for the development of new therapeutic agents.

-

Antimicrobial Agents: Thiazole-containing Schiff bases have demonstrated significant potential as antibacterial and antifungal agents.[5] The imine linkage is often crucial for biological activity, potentially acting as a handle for interacting with enzyme active sites.

-

Anticancer Agents: Many thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[13] The planar, aromatic nature of the thiazole-imine core allows it to intercalate with DNA or bind to the active sites of kinases, which are common targets in cancer therapy.

-

Synthetic Intermediates: The C=N bond in Schiff bases and the C=C bond in enamines are reactive functional groups. They can be readily reduced to form secondary or tertiary amines, or they can participate in cycloaddition reactions to build more complex heterocyclic systems, further expanding the chemical space available to medicinal chemists.

Part 4: Overall Experimental Workflow

The following diagram outlines the logical flow from initial planning to final product analysis for the synthesis of thiazole-based imines.

Caption: Logical workflow for the synthesis and analysis of thiazole derivatives.

References

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(58), 36561-36572. [Link]

-

Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. organic-chemistry.org. [Link]

-

Kathuria, S., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

-

Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. [Link]

-

Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

-

Chemistry LibreTexts. (2023). Addition of Secondary Amines to Form Enamines. [Link]

-

Pace, V., & Ruider, S. A. (2014). Formylation of Amines. PMC. [Link]

-

Kuang, W. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]

-

El-Daly, S. M., et al. (2024). Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media: Synthesis, electrochemical and Computational insights. Journal of Molecular Liquids, 397, 124185. [Link]

-

Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

-

Hadole, S. S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Semantic Scholar. [Link]

-

Patel, R. V., et al. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. PMC. [Link]

-

Anam, R. S. S., & Thirunarayanan, G. (2020). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Indian Journal of Chemistry - Section B. [Link]

-

De Pádova, G., et al. (2018). Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate. [Link]

-

Al-Mousawi, S. M., & Mague, J. T. (2023). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Polycyclic Aromatic Compounds. [Link]

-

Al-Soud, Y. A., et al. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Scientific Research Publishing. [Link]

-

Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. International Journal of Drug Delivery Technology. [Link]

-

Nefzi, A., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry. [Link]

-

Haffner, C. D., et al. (2011). 1,3-Thiazole-4-carbonitrile. PMC. [Link]

-

Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

-

Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

Kassab, R. M. (2020). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]

-

Gáspár, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5192. [Link]

-

Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 4. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. impactfactor.org [impactfactor.org]

- 13. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Synthesis of 2-Formyl-1,3-thiazole-4-carbonitrile Derivatives

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Specifically, 2-formyl-1,3-thiazole-4-carbonitrile and its derivatives are highly valuable synthetic intermediates, providing a reactive aldehyde for the construction of more complex molecular architectures through reactions like condensations, reductive aminations, and Wittig-type transformations. This application note provides a detailed, field-proven protocol for the synthesis of 2-formyl-1,3-thiazole-4-carbonitrile, designed for researchers in synthetic organic chemistry and drug development. The protocol is structured as a two-part synthetic sequence: (1) the synthesis of a key 2-bromo-1,3-thiazole-4-carbonitrile intermediate, and (2) its subsequent conversion to the target aldehyde via a halogen-metal exchange and formylation. This guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and ensures a self-validating process through detailed characterization guidelines.

Synthetic Strategy and Mechanistic Principles

The selected synthetic strategy involves the creation of a stable, yet reactive, intermediate which allows for the clean and high-yield introduction of the formyl group. Direct formylation of the thiazole ring can be challenging and often lacks regioselectivity, especially with other functional groups present. The Vilsmeier-Haack reaction, for example, is effective on activated rings but can lead to side reactions with sensitive groups like amines.[2][3] Therefore, a more controlled, two-step approach is superior.

Our strategy is as follows:

-

Synthesis of 2-Bromo-1,3-thiazole-4-carbonitrile (2): Starting from the commercially available 2-aminothiazole-4-carbonitrile (1), a Sandmeyer-type reaction is employed. This classic transformation allows for the efficient conversion of an aromatic amine to a bromide, providing the key intermediate. The diazonium salt intermediate is highly reactive and allows for the introduction of the bromo-substituent with high fidelity.

-

Formylation via Halogen-Metal Exchange: The 2-bromo intermediate (2) is subjected to a halogen-metal exchange reaction using n-butyllithium (n-BuLi) at low temperature. This generates a highly nucleophilic 2-lithiated thiazole species. This organolithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the target 2-formyl-1,3-thiazole-4-carbonitrile (3). This method is highly efficient and circumvents the issues of direct formylation.[4]

The overall synthetic pathway is illustrated below.

Sources

Application Note: 2-Formyl-1,3-thiazole-4-carbonitrile as a Divergent Scaffold in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery, specifically those targeting novel succinate dehydrogenase inhibitors (SDHIs) and oomycete-specific fungicides.

Executive Summary

2-formyl-1,3-thiazole-4-carbonitrile (hereafter 2F-4CN ) represents a high-value "bifunctional electrophile" in modern agrochemical synthesis. Unlike standard thiazole building blocks, 2F-4CN possesses two distinct reactive centers—the C2-formyl group and the C4-nitrile group—allowing for divergent synthesis .